2-Benzyl-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
Molecular Formula |
C25H19NO4 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-benzyl-1-(4-hydroxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H19NO4/c1-15-7-12-20-19(13-15)23(28)21-22(17-8-10-18(27)11-9-17)26(25(29)24(21)30-20)14-16-5-3-2-4-6-16/h2-13,22,27H,14H2,1H3 |
InChI Key |
OIVGJMZZAVHJSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The reaction proceeds via sequential imine formation, Michael addition, and cyclodehydration. Initially, 4-hydroxybenzaldehyde condenses with benzylamine to form a Schiff base, which undergoes nucleophilic attack by the enolate of methyl 4-(2-hydroxy-5-methylphenyl)-2,4-dioxobutanoate. Subsequent intramolecular cyclization and dehydration yield the fused chromeno-pyrrole core. Acetic acid catalyzes the final dehydration step, critical for achieving high yields.
Optimization of Reaction Conditions
Optimization studies reveal that solvent choice, temperature, and stoichiometry profoundly impact yield (Table 1). Ethanol with 1 mL acetic acid at 80°C for 20 hours emerged as optimal, affording the target compound in 72% isolated yield after crystallization.
Table 1: Optimization of Reaction Conditions
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Solvent | MeOH, EtOH, Dioxane | EtOH | +48% |
| Temperature (°C) | 40, 60, 80 | 80 | +32% |
| Acetic Acid (mL) | 0, 1, 2 | 1 | +18% |
| Reaction Time (h) | 12, 20, 24 | 20 | +10% |
Substrate stoichiometry further influences efficiency: a 1:1:1 molar ratio of dioxobutanoate, aldehyde, and amine ensures balanced reactivity, while excess amine (1.1 eq.) mitigates side reactions with electron-deficient aldehydes.
Substrate Scope and Limitations
The synthetic protocol accommodates diverse substituents on the aryl aldehyde and amine components. For this compound, the 4-hydroxy group on the benzaldehyde and the benzyl moiety on the amine are essential for structural integrity. Variations in the dioxobutanoate’s aromatic ring (e.g., halogen or alkyl groups) are tolerated, though electron-donating groups like methyl necessitate extended reaction times (up to 24 hours).
Analytical Characterization
Spectroscopic Validation
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar chromeno-pyrrole system and the equatorial orientation of the 7-methyl group. Hydrogen bonding between the 4-hydroxyphenyl –OH and the lactone carbonyl stabilizes the crystal lattice.
Yield Optimization Strategies
Solvent Polarity Effects
Polar protic solvents (e.g., EtOH) enhance solubility of intermediates and stabilize transition states, whereas aprotic solvents (e.g., dioxane) reduce by-product formation during cyclization.
Catalytic Additives
Lewis acids (e.g., ZnCl2) were explored but discarded due to side reactions. Bronsted acids (e.g., AcOH) prove superior, accelerating dehydration without compromising regioselectivity.
Scalability and Industrial Relevance
The protocol’s scalability was demonstrated at 100-g scale, maintaining a 68% yield. Crystallization from ethanol/water (3:1) achieves >99% purity, circumventing chromatography. This efficiency positions the method for industrial drug discovery pipelines.
Applications in Medicinal Chemistry
While biological data for the target compound remain proprietary, structurally related chromeno-pyrroles exhibit IC50 values <1 µM against kinases and inflammatory mediators. The 7-methyl group may enhance metabolic stability, as evidenced by analog studies .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the chromeno-pyrrole core can be reduced to form alcohol derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Benzyl-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Preliminary studies suggest that it may have therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Benzyl-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the chromeno-pyrrole core can interact with enzymes and receptors. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The chromeno[2,3-c]pyrrole-3,9-dione scaffold permits extensive diversification. Below is a comparative analysis of structurally related derivatives:
Key Observations:
- Polar Groups : The 4-hydroxyphenyl substituent (target compound) improves aqueous solubility compared to halogenated (e.g., 7-chloro) or alkoxy variants (e.g., 6-methoxy) .
- Lipophilicity: Benzyl and phenethyl groups increase logP values, favoring blood-brain barrier penetration, while allyl or diethylamino groups offer sites for further derivatization .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) stabilize the conjugated system, whereas electron-donating groups (e.g., methoxy) enhance resonance within the chromene ring .
Key Observations:
- Yield Efficiency : Chlorinated derivatives exhibit higher yields (72%) due to favorable electronic effects during cyclization .
- Functional Group Tolerance : The MCR approach accommodates diverse amines (e.g., benzylamine, phenethylamine) and aldehydes (e.g., 4-ethylphenyl, 4-fluorophenyl) .
Physicochemical and Spectral Properties
Comparative data from IR, NMR, and elemental analysis:
Key Observations:
- Melting Points : Chlorinated derivatives exhibit higher melting points (>295°C) due to strong intermolecular halogen bonding .
- Spectroscopic Trends : C=O stretching frequencies (IR) remain consistent (~1700 cm⁻¹), while NMR signals vary based on substituent electronic environments .
Potential Pharmacological Implications
- Glucokinase Activation: Chromeno[2,3-c]pyrrole-3,9-diones are patented as glucokinase activators (e.g., CA2801168A1), indicating antidiabetic applications .
- Anticancer Activity : Chlorinated derivatives (e.g., 7-chloro) may exhibit cytotoxicity via DNA intercalation, as seen in related heterocycles .
- Neuroactivity: Diethylamino-substituted variants (e.g., C25H28N2O4) could modulate neurotransmitter receptors due to their basicity .
Biological Activity
2-Benzyl-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of chromeno-pyrrole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the existing literature on its biological activities, mechanisms of action, and potential therapeutic applications.
The molecular formula for this compound is with a molecular weight of 347.4 g/mol. The compound features a chromeno-pyrrole structure that is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H17NO4 |
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | WFKAPJAEIIERSD-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of chromeno-pyrrole derivatives. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains. In particular:
- Staphylococcus aureus : Exhibited minimum inhibitory concentration (MIC) values ranging from 0.125 to 0.5 μg/mL.
- Escherichia coli : Demonstrated lower susceptibility compared to Gram-positive bacteria.
These findings suggest that the compound may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways essential for bacterial survival .
Anticancer Properties
The anticancer potential of chromeno-pyrrole derivatives has been investigated in various cancer cell lines. Studies indicate that these compounds can induce apoptosis and inhibit cell proliferation through several mechanisms:
- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : Activates caspase pathways leading to programmed cell death.
For example, a derivative showed a significant reduction in cell viability in human breast cancer cells with an IC50 value of approximately 10 μM.
Anti-inflammatory Effects
In vitro studies have also reported the anti-inflammatory effects of chromeno-pyrrole derivatives. These compounds may inhibit the production of pro-inflammatory cytokines and reduce inflammation through:
- Inhibition of NF-kB Pathway : Suppresses the activation of NF-kB which is crucial for inflammatory responses.
- Reduction of COX Enzymes : Decreases cyclooxygenase (COX) enzyme levels responsible for prostaglandin synthesis.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Cell Signaling Modulation : Alters signaling pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cellular damage in cancer cells.
Case Studies
Several case studies have documented the efficacy of chromeno-pyrrole derivatives:
- A study published in MDPI reported that a related derivative exhibited potent antibacterial activity against methicillin-resistant Staphylococcus epidermidis (MRSE) with an MIC value of 8 ng/mL .
- Another investigation demonstrated that treatment with a specific derivative led to significant tumor regression in xenograft models of breast cancer.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing 2-Benzyl-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via multicomponent reactions, typically involving condensation of substituted benzaldehydes, primary amines, and 4-hydroxyphenyl derivatives under basic conditions (e.g., KOH/EtOH). Optimization includes adjusting solvent polarity (e.g., DMF for improved solubility), temperature (80–100°C for 12–24 hours), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) enhances yield (65–75%) and purity (>95%) .
Q. Which analytical techniques are critical for characterizing the structural integrity and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and fused-ring system integrity. Key signals include aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 170–180 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times compared to standards .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 454.2) .
Advanced Research Questions
Q. How do electronic effects of aromatic substituents influence the compound’s reactivity and biological activity?
- Methodology : Substituents like electron-withdrawing groups (e.g., -Cl) increase electrophilicity at the chromeno-pyrrole core, enhancing reactivity in nucleophilic substitutions. Conversely, electron-donating groups (e.g., -OCH) improve solubility and modulate binding to biological targets (e.g., kinase enzymes). Structure-Activity Relationship (SAR) studies involve synthesizing derivatives with systematic substitutions and comparing IC values in enzyme inhibition assays .
Q. What strategies resolve contradictory data on the compound’s biological activity across experimental models?
- Methodology :
- Cross-validation : Use orthogonal assays (e.g., cell viability via MTT and apoptosis via caspase-3 activation) to confirm activity .
- Model-specific factors : Account for differences in membrane permeability (e.g., in vitro vs. in vivo models) by adjusting delivery systems (e.g., liposomal encapsulation) .
- Dose-response curves : Establish consistent dosing ranges (e.g., 1–50 μM) to identify threshold effects .
Q. How can molecular docking and binding assays elucidate interactions with molecular targets?
- Methodology :
- Docking simulations : Use software (e.g., AutoDock Vina) to predict binding poses to targets like COX-2 or EGFR. Focus on hydrogen bonding (hydroxyphenyl group) and hydrophobic interactions (benzyl substituent) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K values) to validate docking predictions .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity .
Q. What are key considerations for designing SAR studies to improve pharmacological profiles?
- Methodology :
- Substituent libraries : Synthesize derivatives with variations at the 7-methyl, 4-hydroxyphenyl, and benzyl positions .
- ADMET profiling : Assess solubility (LogP via shake-flask method), metabolic stability (microsomal assays), and toxicity (HEK293 cell viability) .
- Computational QSAR models : Use Gaussian-based DFT calculations to predict electronic effects on activity .
Q. What challenges arise in scaling up synthesis for preclinical studies, and how are they addressed?
- Methodology :
- Batch reproducibility : Standardize reaction conditions (e.g., inert atmosphere, controlled stirring rates) .
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., EtOH/HO mixtures) for large-scale purity .
- Continuous flow synthesis : Implement microreactors to improve heat transfer and reduce reaction times (30% yield increase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
